An In-Depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid, a key fluorinated building block in modern organic and medicinal chemistry. With the definitive CAS Number 2090964-96-6 , this document will delve into the compound's critical physicochemical properties, outline established synthetic methodologies, and explore its strategic applications in the development of complex molecules and active pharmaceutical ingredients (APIs). The guide is structured to provide not only foundational knowledge but also actionable, field-proven insights, including detailed experimental protocols and safety considerations to empower researchers in their synthetic endeavors.
Introduction and Strategic Importance
2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the pharmaceutical and specialty chemical industries.[1] Its unique arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzoic acid scaffold imparts a distinct combination of reactivity and physicochemical properties.[1]
The strategic importance of this molecule lies in its utility as a versatile intermediate.[1] The trifluoromethyl (-CF3) group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of ortho-bromo and meta-fluoro substituents relative to the carboxylic acid offers multiple, distinct reaction sites for further chemical modification, such as cross-coupling reactions, nucleophilic substitution, and amide bond formation.[1] This multi-functional nature allows for the precise and controlled introduction of this fluorinated motif into larger, more complex molecular architectures, making it a valuable tool in drug discovery and lead optimization.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is fundamental to its effective use in research and development. The following table summarizes its key physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 2090964-96-6 | [2] |
| Molecular Formula | C₈H₃BrF₄O₂ | [1] |
| Molecular Weight | 287.01 g/mol | |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not consistently reported; requires experimental verification. | |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in organic solvents like THF, DMF, and Dichloromethane. | N/A |
| SMILES | FC1=C(Br)C(=O)O)C=C(C(F)(F)F)C=C1 | N/A |
| InChI Key | Information not readily available in searched sources. |
Spectroscopic Data: While specific spectra for this exact isomer are not widely published, analogous structures suggest characteristic peaks. For instance, the ¹H NMR spectrum of a similar compound, 2-Bromo-5-(trifluoromethyl)benzoic acid, shows distinct aromatic proton signals.[3] Researchers should expect to see complex splitting patterns in the aromatic region of the ¹H and ¹⁹F NMR spectra due to H-F and F-F coupling. Infrared (IR) spectroscopy would reveal a strong carbonyl (C=O) stretch for the carboxylic acid and C-F and C-Br stretches. Mass spectrometry (MS) would show a characteristic isotopic pattern for the bromine atom.
Synthesis Methodologies
The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity. A common conceptual pathway involves the sequential introduction of the functional groups onto an aromatic precursor.
A plausible synthetic route starts with a fluorinated and trifluoromethylated benzene derivative, followed by directed bromination and subsequent carboxylation or functional group interconversion. For example, a general strategy could involve the electrophilic bromination of 3-fluoro-5-(trifluoromethyl)benzoic acid. This reaction necessitates careful selection of a brominating agent and a Lewis acid catalyst to direct the bromine to the ortho position relative to the carboxylic acid, a challenge given the deactivating nature of the existing substituents.[1]
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic pathway for 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a structural motif and building block in the synthesis of more complex, often biologically active, molecules.[1]
4.1. Intermediate for Active Pharmaceutical Ingredients (APIs)
The trifluoromethyl group and fluorine atom are highly sought after in medicinal chemistry for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] This benzoic acid derivative serves as a key starting material for introducing these fluorinated moieties into potential drug candidates. Its carboxylic acid handle allows for straightforward amide bond formation, a common linkage in many pharmaceuticals.
4.2. Cross-Coupling Reactions
The carbon-bromine bond is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][4] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex biaryl and heteroaryl structures that are prevalent in many therapeutic agents.[5][6]
The diagram below illustrates the central role of this compound in various cross-coupling strategies.
Caption: Key cross-coupling reactions utilizing the target compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Objective: To synthesize a biaryl derivative from 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid and an arylboronic acid.
Materials:
-
2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid, the selected arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and triphenylphosphine before adding them to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. A typical reaction concentration is 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety and Handling
As a halogenated and acidic organic compound, 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid requires careful handling in a well-ventilated laboratory fume hood.
Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
Handling and Storage:
-
Handle in a well-ventilated place.[7]
-
Store in a tightly closed container in a dry, cool place.
-
Wash hands thoroughly after handling.[7]
Conclusion
2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid (CAS: 2090964-96-6) is a high-value, versatile building block for chemical synthesis. Its unique substitution pattern provides a gateway to a wide array of complex fluorinated molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the design and development of next-generation pharmaceuticals and advanced materials.
References
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2-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid — Chemical Substance Information. [Link]
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CAS#:2090964-96-6 | 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid | Chemsrc. [Link]
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Leveraging 2-Bromo-5-fluorobenzotrifluoride in Organic Synthesis Pathways. [Link]
- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
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2-Bromo-5-trifluoromethylbenzaldehyde (CAS 102684-91-3) - chem-contract.com. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. [Link]
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. [Link]
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